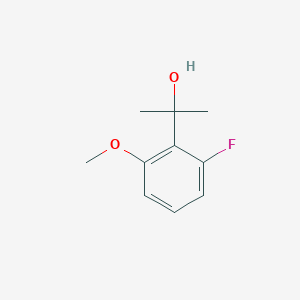
2-(2-Fluoro-6-methoxyphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluoro-6-methoxyphenyl)propan-2-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxyl group on the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-6-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-6-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(2-fluoro-6-methoxyphenyl)propan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-6-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-fluoro-6-methoxyphenyl)propan-2-one.
Reduction: Formation of 2-(2-fluoro-6-methoxyphenyl)propane.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
2-(2-fluoro-6-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluoro-2-methoxyphenyl)propan-2-ol
- 2-(2-fluoro-6-methoxyphenyl)butan-2-ol
Uniqueness
2-(2-fluoro-6-methoxyphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methoxy groups can enhance its stability and binding properties compared to similar compounds.
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,12)9-7(11)5-4-6-8(9)13-3/h4-6,12H,1-3H3 |
InChI Key |
LNHCHVFVUNOUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1F)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















